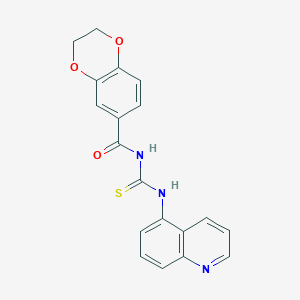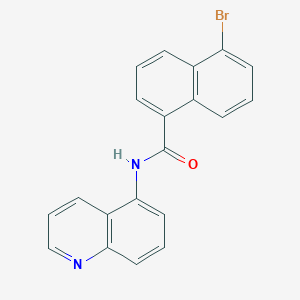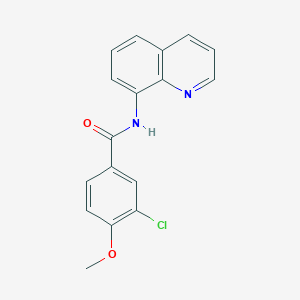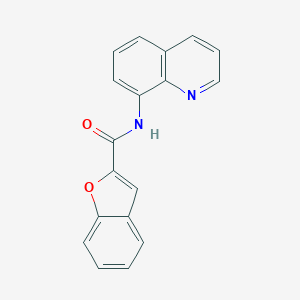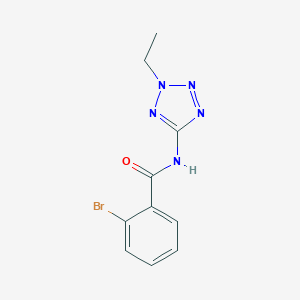
2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is an organic compound with the molecular formula C10H10BrN5O. It is a derivative of benzamide, featuring a bromine atom at the second position of the benzene ring and a tetrazole ring substituted with an ethyl group at the fifth position.
Métodos De Preparación
The synthesis of 2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Tetrazole Ring: The brominated benzamide is then reacted with sodium azide (NaN3) and an appropriate alkylating agent to form the tetrazole ring. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.
Ethylation: The final step involves the introduction of an ethyl group at the fifth position of the tetrazole ring. This can be achieved using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form fused heterocyclic compounds. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to participate in hydrogen bonding and electrostatic interactions with target proteins .
Comparación Con Compuestos Similares
2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can be compared with other similar compounds, such as:
2-bromo-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
2-bromo-N-(2-phenyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a phenyl group instead of an ethyl group.
2-bromo-N-(2-isopropyl-2H-tetrazol-5-yl)benzamide: Similar structure but with an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H10BrN5O |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
2-bromo-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H10BrN5O/c1-2-16-14-10(13-15-16)12-9(17)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14,17) |
Clave InChI |
ZNVUKWQNGFEQKB-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278235.png)
![5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B278236.png)
![3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278237.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea](/img/structure/B278239.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B278242.png)
![4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278243.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B278245.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278247.png)
![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)
